2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol

Description

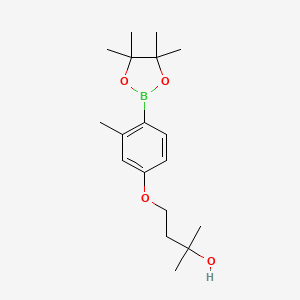

2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol is a boronate ester derivative featuring a pinacol-protected boron group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a 3-methylphenoxy moiety, which is further linked to a tertiary alcohol (butan-2-ol) with a methyl substituent. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its design balances steric and electronic effects, with the methyl groups enhancing stability and the phenoxy-butanol chain offering versatility for further functionalization .

Properties

Molecular Formula |

C18H29BO4 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

2-methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butan-2-ol |

InChI |

InChI=1S/C18H29BO4/c1-13-12-14(21-11-10-16(2,3)20)8-9-15(13)19-22-17(4,5)18(6,7)23-19/h8-9,12,20H,10-11H2,1-7H3 |

InChI Key |

UBWCYRWWLYLLHL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC(C)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol typically involves the reaction of a phenol derivative with a boronic ester. One common method is the reaction of 4-bromo-3-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the boronic ester group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the corresponding alcohol or alkane.

Substitution: Formation of biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol has several applications in scientific research:

Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, focusing on structural features, reactivity, solubility, and applications.

Structural Isomerism and Substituent Effects

Functional Group Variations

Key Research Findings

Reactivity in Cross-Coupling :

- The target compound’s 3-methyl-4-boronate configuration minimizes steric hindrance, enhancing its efficiency in Suzuki-Miyaura reactions compared to ortho-substituted analogs (e.g., CAS 1362243-52-4) .

- Electron-donating groups (e.g., methyl, methoxy) increase boronate reactivity by raising the electron density of the aryl ring, as demonstrated in Miyaura-Suzuki coupling studies .

Solubility and Derivatization: Phenolic boronates (e.g., 3-Methoxy-4-(dioxaborolan-2-yl)phenol) exhibit higher aqueous solubility but require protection steps during synthesis, unlike the target compound’s stable ether linkage . The tertiary alcohol in the target compound allows for esterification or etherification, enabling tailored modifications for drug delivery systems .

Biological Applications: Heterocyclic boronates (e.g., furopyridine derivatives) show enhanced binding to dopamine receptors but suffer from poor bioavailability due to low solubility . Chlorinated analogs (e.g., 2-Chloro-3-methyl-4-(dioxaborolan-2-yl)phenol) are less reactive in coupling but serve as precursors for fluorinated drug candidates .

Data Tables

Table 1: Physical and Spectral Properties

Biological Activity

2-Methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol is a complex organic compound that incorporates a boron-containing moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- The presence of a boron atom contributes to its reactivity and potential biological applications.

- The dioxaborolane ring is known for its stability and ability to form complexes with various biomolecules.

Biological Activity Overview

Research indicates that compounds containing boron exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance:

- Mechanism of Action : Boron compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

- Case Study : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various tumor cell lines .

Antibacterial Properties

The compound's antibacterial activity has also been explored:

- In vitro Studies : Research utilizing the disc diffusion method showed that certain derivatives displayed significant inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for potential therapeutic applications:

- Acute Toxicity : The compound has been classified as harmful if swallowed and may cause skin irritation .

- Safety Studies : Preclinical studies indicated that at lower doses, the compound did not exhibit significant toxic effects on vital organs in animal models .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems:

- Absorption and Distribution : The compound shows high gastrointestinal absorption and favorable distribution characteristics due to its lipophilicity .

Summary of Research Findings

Q & A

Q. What synthetic routes are commonly employed to prepare 2-methyl-4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol?

The compound’s synthesis typically involves sequential functionalization of the phenol and boronic ester moieties. A common approach is:

- Step 1 : Introduction of the boronic ester via Miyaura borylation. For example, potassium acetate in 1,4-dioxane at 90°C under inert atmosphere facilitates boronic ester formation on aryl halides .

- Step 2 : Etherification of the phenol group using NaH in THF to activate hydroxyl groups for nucleophilic substitution with alkyl halides or alcohols .

- Step 3 : Purification via silica gel chromatography, with yields often ≤50% due to steric hindrance from the branched alcohol and boronic ester .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the phenolic ether linkage (δ 6.5–7.5 ppm for aromatic protons) and boronic ester (δ 1.3 ppm for methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~418.3 g/mol based on C₂₁H₃₁BO₅).

- FT-IR : B-O stretches (~1350–1310 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) are key indicators .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in a desiccator. The boronic ester is hydrolytically sensitive; exposure to moisture leads to decomposition into boronic acid, detectable by loss of the dioxaborolane NMR signature .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved during reaction optimization?

Conflicting solubility reports (e.g., in THF vs. DCM) arise from its amphiphilic structure. Strategies include:

- Pre-solubilization : Dissolve in polar aprotic solvents (e.g., DMF) before transferring to non-polar media.

- Temperature Gradients : Heating to 50°C improves solubility in THF, but prolonged heating risks boronic ester degradation .

- Co-solvent Systems : Use THF/water (95:5) mixtures for Suzuki couplings, balancing solubility and reactivity .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The boronic ester participates in Suzuki-Miyaura couplings via transmetallation with palladium catalysts. The electron-rich phenoxy group may slow oxidative addition; thus, ligand choice (e.g., SPhos) and base (K₂CO₃) are critical to enhance catalytic turnover . Steric hindrance from the 2-methylbutanol moiety necessitates longer reaction times (24–48 hrs) compared to simpler arylboronates .

Q. How can chromatographic purification challenges be addressed?

- Alternative Stationary Phases : Use reverse-phase C18 columns with acetonitrile/water gradients to separate hydrolyzed byproducts.

- Derivatization : Convert the free hydroxyl group to a silyl ether (e.g., TBSCl) temporarily to reduce polarity and improve silica gel separation .

- Precipitation : Add hexane to THF solutions to isolate the compound as a white solid, minimizing column losses .

Q. What strategies mitigate inconsistent yields in multi-step syntheses?

- Intermediate Stabilization : Protect the boronic ester with pinacol during phenol etherification to prevent hydrolysis .

- In Situ Monitoring : Use TLC with UV-active boronate probes (e.g., 2,4-dinitrophenylhydrazine spray) to track reaction progress .

- Catalyst Screening : Test Pd(OAc)₂ with XPhos or RuPhos ligands to overcome steric effects in coupling steps .

Q. How does the compound’s stereochemistry influence its reactivity?

The tertiary alcohol (2-methylbutan-2-ol) creates a chiral center, but racemization is unlikely under standard conditions. However, steric effects from the branched chain reduce nucleophilicity of the phenoxy oxygen, necessitating stronger bases (e.g., NaHMDS) for further derivatization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its catalytic activity?

Discrepancies in catalytic efficiency (e.g., Suzuki coupling yields ranging from 30–70%) often stem from:

- Purity Variations : Residual moisture in solvents hydrolyzes the boronic ester, reducing active species. Karl Fischer titration of reagents is recommended .

- Substrate Specificity : Bulky coupling partners (e.g., ortho-substituted aryl halides) exacerbate steric clashes, requiring tailored catalyst systems .

Q. What experimental controls validate its stability under reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.